5-脱氧肠菌素

概述

描述

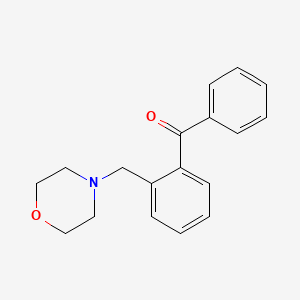

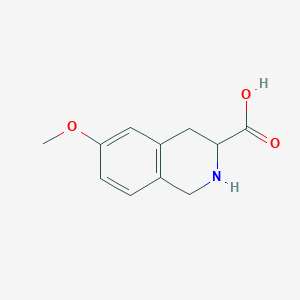

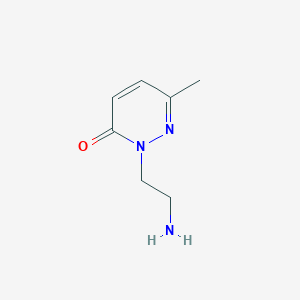

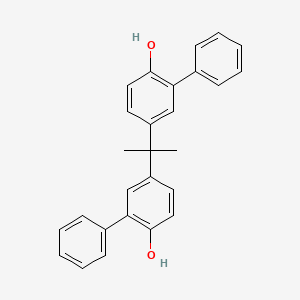

脱氧肠菌素是一种来自链霉菌属的 II 型聚酮化合物天然产物。它是一种肠菌素的结构类似物,其特征在于其独特的笼状三环非芳香核心。

科学研究应用

脱氧肠菌素有几种科学研究应用,包括:

未来方向

作用机制

脱氧肠菌素的作用机制涉及其与特定分子靶标和途径的相互作用:

类似化合物:

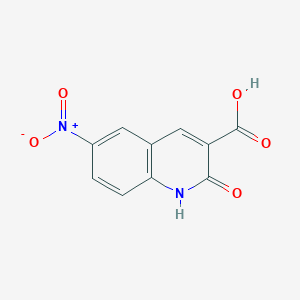

肠菌素: 脱氧肠菌素的母体化合物,具有类似的核心结构,但官能团不同.

威鲁佩霉素 A-C: 通过串联质谱法鉴定出的肠菌素的天然类似物.

脱氧肠菌素的独特性: 脱氧肠菌素因其特定的结构修饰而独一无二,与类似物相比,这些修饰赋予其独特的生物活性和化学性质 .

生化分析

Biochemical Properties

Deoxyenterocin plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It inhibits the growth of several bacterial strains, including Staphylococcus aureus, Klebsiella pneumoniae, and Vibrio percolans, at a concentration of 500 μg/mL . Additionally, Deoxyenterocin inhibits the cytopathic effect of the influenza A H1N1 virus by 60.6% at a concentration of 50 μg/mL . It also prevents hydrogen peroxide-induced decreases in glutathione levels and mitochondrial membrane potential in mouse primary cortical neuronal cultures at a concentration of 1 μM .

Cellular Effects

Deoxyenterocin influences various cellular processes and functions. It has been shown to inhibit bacterial cell growth and division, leading to cell death . In mammalian cells, Deoxyenterocin prevents oxidative stress-induced damage by maintaining glutathione levels and mitochondrial membrane potential . This compound also affects cell signaling pathways and gene expression, contributing to its antiviral and antioxidant properties .

Molecular Mechanism

The molecular mechanism of Deoxyenterocin involves its interaction with specific enzymes and biomolecules. It is known to inhibit the activity of certain bacterial enzymes, leading to the disruption of essential cellular processes . Deoxyenterocin also interacts with viral proteins, preventing the replication and spread of viruses . Additionally, it modulates oxidative stress pathways by maintaining glutathione levels and protecting mitochondrial function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Deoxyenterocin have been observed to change over time. The compound is relatively stable under recommended storage conditions . Long-term studies have shown that Deoxyenterocin maintains its biological activity over extended periods, although some degradation may occur . In vitro and in vivo studies have demonstrated that Deoxyenterocin continues to exert its antibacterial, antiviral, and antioxidant effects over time .

Dosage Effects in Animal Models

The effects of Deoxyenterocin vary with different dosages in animal models. At lower doses, Deoxyenterocin effectively inhibits bacterial growth and viral replication without causing significant toxicity . At higher doses, some adverse effects, such as cytotoxicity and oxidative stress, have been observed . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

Deoxyenterocin is involved in several metabolic pathways, including those related to its antibiotic and antioxidant properties. It interacts with enzymes such as polyketide synthases and flavoproteins, which play a role in its biosynthesis and activity . Deoxyenterocin also affects metabolic flux and metabolite levels, contributing to its diverse biological activities .

Transport and Distribution

Within cells and tissues, Deoxyenterocin is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, enhancing its biological effects . The compound’s distribution is influenced by factors such as concentration, cellular environment, and the presence of other biomolecules .

Subcellular Localization

Deoxyenterocin exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular cellular compartments, such as the mitochondria and cytoplasm, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing Deoxyenterocin to these compartments, ensuring its proper localization and function .

准备方法

合成路线和反应条件: 脱氧肠菌素的全合成已从戊烷-1,3,5-三醇开始完成。该合成涉及最长线性序列中的 16 个步骤,总产率为 0.2%。关键步骤包括:

- C5 骨架两端的两个醛醇缩合反应。

- 非对映选择性羟基化反应。

- 仿生双分子内醛醇缩合反应作为最后一步 .

化学反应分析

反应类型: 脱氧肠菌素经历各种化学反应,包括:

醛醇缩合反应: 其合成的关键步骤涉及醛醇缩合反应以形成核心结构.

羟基化: 非对映选择性羟基化对于引入官能团至关重要.

分子内醛醇缩合反应: 这种仿生反应形成了最终的三环核心.

常用试剂和条件:

醛醇缩合反应: 通常涉及碱,例如二异丙基氨基锂 (LDA) 或氢氧化钠 (NaOH)。

羟基化: 通常采用氧化剂,如四氧化锇 (OsO4) 或高锰酸钾 (KMnO4)。

分子内醛醇缩合反应: 需要特定条件来促进三环核心的形成,通常涉及热量和催化剂.

主要产物: 这些反应的主要产物是脱氧肠菌素本身,在合成过程中形成了各种中间体 .

相似化合物的比较

Enterocin: The parent compound of deoxyenterocin, with a similar core structure but different functional groups.

Wailupemycin A-C: Natural analogs of enterocin, identified by tandem mass spectrometry.

Uniqueness of Deoxyenterocin: Deoxyenterocin is unique due to its specific structural modifications, which confer distinct biological activities and chemical properties compared to its analogs .

属性

IUPAC Name |

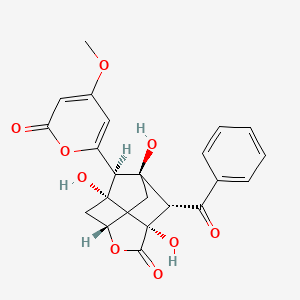

(1S,2S,3S,6S,8R,9S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O9/c1-29-12-7-14(31-15(23)8-12)17-20(26)9-13-10-21(17,27)22(28,19(25)30-13)18(20)16(24)11-5-3-2-4-6-11/h2-8,13,17-18,26-28H,9-10H2,1H3/t13-,17-,18-,20-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKCEZMWSNDCMR-SAKMHLFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(=C1)C2C3(CC4CC2(C(C3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(=C1)[C@H]2[C@]3(C[C@H]4C[C@@]2([C@@]([C@H]3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological origin of deoxyenterocin?

A1: Deoxyenterocin, also known as 5-deoxyenterocin, is a natural product isolated from the marine bacterium Streptomyces maritimus. [, ] This bacterium was originally discovered in marine sediment. []

Q2: How is deoxyenterocin biosynthesized?

A2: Deoxyenterocin is produced via a complex biosynthetic pathway involving polyketide synthases and tailoring enzymes. A key enzyme in this process is EncM, a unique flavoprotein responsible for several crucial steps. These steps include an oxidative C-C rearrangement resembling a Favorskii rearrangement, two aldol condensations, and two heterocycle formations. [] The methyltransferase EncK is responsible for adding a methyl group to the pyrone ring, distinguishing deoxyenterocin from its precursor, desmethyl-5-deoxyenterocin. []

Q3: Can deoxyenterocin be produced through methods other than isolation from Streptomyces maritimus?

A3: Yes, researchers have successfully achieved the total synthesis of (-)-5-deoxyenterocin in the lab. [] This complex process involved 16 steps and used (-)-menthone as a chiral starting material to control stereochemistry. [] Additionally, scientists have explored in vitro multienzyme synthesis using modified substrates, generating various deoxyenterocin and wailupemycin analogs. []

Q4: What are the challenges associated with the late-stage functionalization of deoxyenterocin?

A4: While researchers successfully applied various C-H functionalization protocols to the structurally similar compound (3aR)-(+)-scerolide, they found that (-)-5-deoxyenterocin resisted selective functionalization. [] This suggests potential limitations in modifying the deoxyenterocin structure for further research.

Q5: Have any studies investigated the structure-activity relationship (SAR) of deoxyenterocin?

A5: While there isn't specific research focusing solely on the SAR of deoxyenterocin, studies have explored the biosynthesis of unnatural analogs. [] By modifying the substrates used by the enterocin biosynthesis enzymes, researchers generated 24 unnatural 5-deoxyenterocin and wailupemycin F and G analogues. [] This approach highlights the potential for manipulating the biosynthetic pathway to understand the relationship between structure and activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)